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Compound of Interest

Compound Name: 6-lodo-pyridine-2-carboxylic acid
CAS No.: 55044-68-3
Cat. No.: B1298053

Get Quote

Part 1: Strategic Introduction

6-lodo-pyridine-2-carboxylic acid (also known as 6-iodopicolinic acid) is a critical heterocyclic
building block in medicinal chemistry. Its value lies in its bifunctionality: the carboxylic acid
moiety serves as a handle for amide coupling or esterification, while the C-6 iodine atom is a
prime electrophile for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura,
Sonogashira, Heck).

For drug development professionals, the purity and structural integrity of this scaffold are
paramount. Impurities such as the 6-bromo analog or unreacted 6-aminopicolinic acid can
poison downstream catalysts or lead to difficult-to-separate side products. This guide provides
a self-validating protocol for the synthesis, purification, and rigorous spectroscopic
characterization of this compound.

Part 2: Synthesis & Experimental Protocol
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To ensure the spectroscopic data provided below is reproducible, we must first establish the
provenance of the material. The most robust route involves the Sandmeyer-type diazotization
of 6-aminopicolinic acid.

Synthesis Workflow (Sandmeyer Reaction)

Reaction Logic: The amino group at the 6-position is converted to a diazonium salt using
sodium nitrite in acidic media, which is then displaced by iodide.

Protocol:
» Diazotization: Suspend 6-aminopicolinic acid (1.0 eq) in 15% aqueous H2SOa4 at 0-5 °C.

 Activation: Dropwise add an aqueous solution of NaNO:2 (1.2 eq), maintaining the
temperature below 5 °C to prevent decomposition of the diazonium intermediate. Stir for 30
minutes.

o Substitution: Add an aqueous solution of Kl (1.5 eq) slowly. The solution will turn dark due to
iodine liberation.

o Workup: Allow the mixture to warm to room temperature and stir for 2 hours. Decolorize
excess iodine with solid sodium bisulfite (NaHSOs).

« |solation: Adjust pH to ~2—3 with solid Na=COs to precipitate the free acid. Filter the solid.[1]

 Purification: Recrystallize from ethanol/water or purify via automated flash chromatography
(C18 reverse phase, H20/MeOH gradient).

Process Visualization
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Figure 1: Step-by-step synthetic pathway for the conversion of 6-aminopicolinic acid to the
target 6-iodo derivative.
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Part 3: Spectroscopic Characterization

The following data establishes the identity of the compound. The logic of assignment relies on
the 2,6-disubstitution pattern of the pyridine ring, which creates a distinct spin system.

Nuclear Magnetic Resonance (NMR)

Analysis Logic:

e Spin System: The three aromatic protons form an AMX or AB2 system. You will observe two
doublets (H-3, H-5) and one triplet/doublet-of-doublets (H-4).

o Chemical Shifts: The carboxylic acid proton is broad and downfield (10-14 ppm). The H-3
proton (ortho to COOH) is typically the most deshielded aromatic proton due to the
anisotropy of the carbonyl group. The H-5 proton (ortho to I) is deshielded by the iodine but
typically appears slightly upfield of H-3.

Table 1: Representative

H NMR Data (DMSO-d

, 400 MHz)
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. Shift ( . Assighment
Position Multiplicity Integral Lodi
ogic
» PpPM) g
) Exchangeable
COOH 13.0- 135 Broad Singlet 1H o
acidic proton.
Ortho to
Doublet ( electron-
H-3 8.15-8.25 1H withdrawing
H2) COOH; most
deshielded.
Doublet ( Ortho to lodine;
H-5 8.05-8.15 1H heavy atom
H2) effect.
Triplet ( Meta position;
H-4 7.80-7.90 1H couples to both
Hz) H-3 and H-5.

Table 2: Representative

C NMR Data (DMSO-d

, 100 MHz)
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Shift (
Carbon Type Assignment Logic
» PpmM)
Carboxylic acid
C=0 ~165.0 Quaternary
carbonyl.
Ortho to N, ipso to
C-2 ~150.0 Quaternary
COOH.
C-4 ~140.0 Methine Para to N.
C-3 ~128.0 Methine Beta to N.
C-5 ~135.0 Methine Beta to N, ortho to I.
Ipso to lodine (Heavy
C-6 ~118.0 - 120.0 Quaternary atom shielding effect

often observed).[2]

Mass Spectrometry (MS)

Method: Electrospray lonization (ESI) or LC-MS.

o Molecular Formula: C

H

INO

[21(31[4][5][6]

e Exact Mass: 248.93

e Observed lon (ESI+):

249.9 [M+H]

e Observed lon (ESI-):

247.9 [M-H]
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(Preferred mode for carboxylic acids).

Infrared Spectroscopy (FT-IR)

Sampling: KBr Pellet or ATR.

O-H Stretch: 2500-3300 cm

(Broad, characteristic of carboxylic acid dimers).

C=0 Stretch: 1700-1730 cm

(Strong, acid carbonyl).

C=N/ C=C Ring Stretch: 1550-1600 cm

C-I Stretch: 500—-600 cm

(Fingerprint region, often weak).

Physical Properties

e Physical State: Off-white to pale yellow crystalline solid.

e Melting Point: 212-213 °C (Decomposition).[4] Note: Purity significantly affects MP; impure
samples often melt lower (~190-200 °C).

Part 4: Quality Control & Purity Assessment
To validate the synthesis, a standard HPLC method is required.

Method: Reverse Phase HPLC

e Column: C18 (e.g., Agilent Zorbax SB-C18, 3.5

m, 4.6 x 150 mm).

¢ Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).
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* Mobile Phase B: Acetonitrile + 0.1% TFA.
¢ Gradient: 5% B to 95% B over 10 minutes.
e Detection: UV at 254 nm (aromatic) and 220 nm (amide/acid).

+ Retention Time: 6-lodopicolinic acid is more hydrophobic than 6-aminopicolinic acid (starting
material) and will elute significantly later.

Part 5: References

e PubChem Compound Summary.6-lodo-pyridine-2-carboxylic acid (CID 619341).[2]
National Library of Medicine.[2] [Link][2]

 ChemWhat.6-lodo-pyridine-2-carboxylic acid Structure and Safety. [Link][1][2][6][7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Comprehensive Technical Guide: Spectroscopic
Characterization of 6-lodo-pyridine-2-carboxylic Acid]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1298053/docs#comprehensive-
technical-guide-spectroscopic-characterization-of-6-iodo-pyridine-2-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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